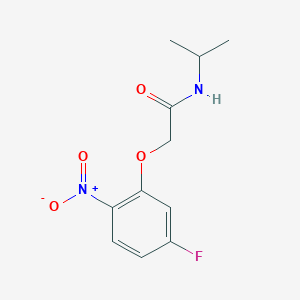
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a nitro group, and an isopropylacetamide moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide typically involves the reaction of 5-fluoro-2-nitrophenol with isopropylamine and acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Amino-2-nitrophenoxy)-N-isopropylacetamide.
Reduction: Formation of 2-(5-Fluoro-2-aminophenoxy)-N-isopropylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiparasitic properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(5-Fluoro-2-nitrophenoxy)acetate
- Ethyl (5-Fluoro-2-nitrophenoxy)acetate
- 2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol
Uniqueness
2-(5-Fluoro-2-nitrophenoxy)-N-isopropylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylacetamide moiety differentiates it from other similar compounds, potentially leading to unique applications and reactivity profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13FN2O4 |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
2-(5-fluoro-2-nitrophenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H13FN2O4/c1-7(2)13-11(15)6-18-10-5-8(12)3-4-9(10)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) |
Clé InChI |
RQZKRORRUSCEEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
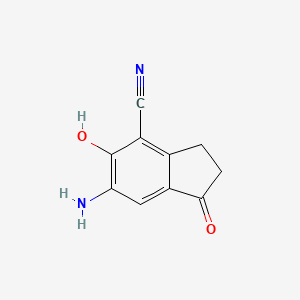
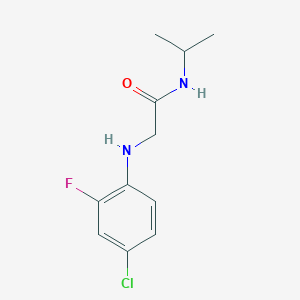
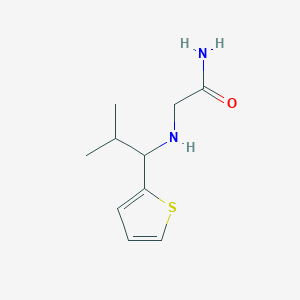
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
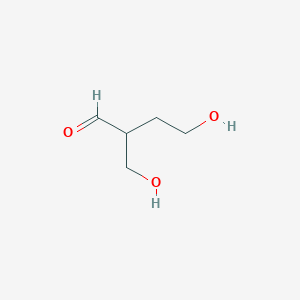
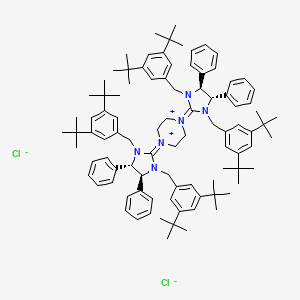
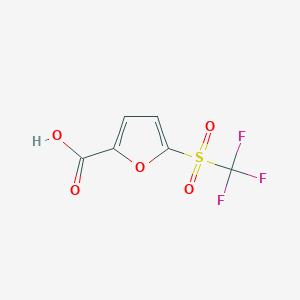
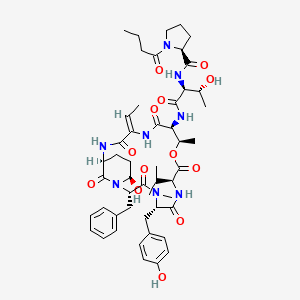
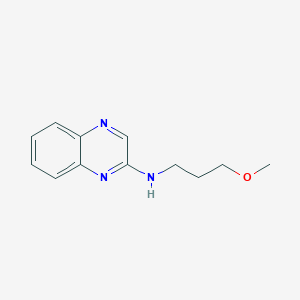
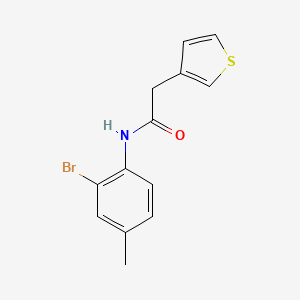
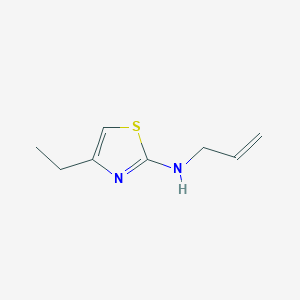
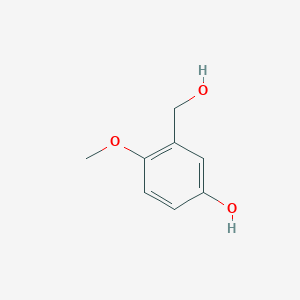
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
